2-sec-Butylcyclohexanone

描述

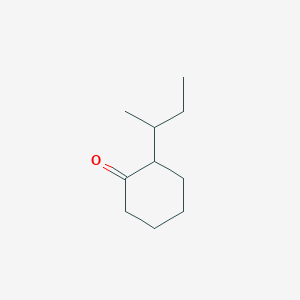

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-butan-2-ylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-3-8(2)9-6-4-5-7-10(9)11/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQXTZKGDMNIWJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1CCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041818 | |

| Record name | 2-sec-Butylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless, viscous liquid, solidifies to an opaque mass; woody camphoraceous somewhat musty odour | |

| Record name | Cyclohexanone, 2-(1-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-sec-Butylcyclohexanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1041/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

76.00 to 78.00 °C. @ 8.00 mm Hg | |

| Record name | 2-(1-Methylpropyl)cyclohexanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040448 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

566 mg/L @ 20 °C (exp), insoluble in water; miscible with most oils, Miscible at room temperature (in ethanol) | |

| Record name | 2-(1-Methylpropyl)cyclohexanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040448 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-sec-Butylcyclohexanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1041/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.911-0.917 | |

| Record name | 2-sec-Butylcyclohexanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1041/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

14765-30-1 | |

| Record name | 2-sec-Butylcyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14765-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-sec-Butyl cyclohexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014765301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-sec-Butylcyclohexanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21146 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanone, 2-(1-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-sec-Butylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-sec-butylcyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.285 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-SEC-BUTYL CYCLOHEXANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WA6R1KL5J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-(1-Methylpropyl)cyclohexanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040448 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-sec-Butylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-sec-Butylcyclohexanone is a cyclic ketone recognized for its distinct aroma, which has led to its use in the fragrance and flavor industries.[1][2] Structurally, it is a derivative of cyclohexanone featuring a sec-butyl group at the alpha-position to the carbonyl.[3] This substitution introduces stereocenters, resulting in a mixture of diastereomers.[3] Beyond its sensory applications, its chemical properties make it a subject of interest as a solvent and an intermediate in organic synthesis.[1][4] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and known applications.

Chemical and Physical Properties

This compound is a colorless to pale yellow, viscous liquid with a woody, camphoraceous, and somewhat musty or minty odor.[3][5] It is characterized by its low solubility in water but is miscible with most oils and ethanol.[1][6]

Identifiers and General Properties

| Property | Value | Source(s) |

| CAS Number | 14765-30-1 | [3] |

| Molecular Formula | C₁₀H₁₈O | [3] |

| Molecular Weight | 154.25 g/mol | [3] |

| IUPAC Name | 2-(butan-2-yl)cyclohexan-1-one | [3] |

| Synonyms | 2-(1-Methylpropyl)cyclohexanone, Freskomenthe | [3] |

Physicochemical Data

| Property | Value | Source(s) |

| Density | 0.911 - 0.917 g/mL at 25 °C | [1] |

| Boiling Point | 76-78 °C at 8 mm Hg | [1] |

| Melting Point | 27.18 °C (estimate) | [5] |

| Flash Point | 181 °F (83 °C) | [3] |

| Water Solubility | 566 - 577 mg/L at 20 °C | [1] |

| Refractive Index | 1.454 - 1.461 at 20 °C | [1] |

| LogP | 3.2 | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several methods, primarily involving the alkylation of cyclohexanone or the hydrogenation of a substituted phenol precursor.

Synthesis Workflow Diagram

Caption: Synthetic routes to this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature. However, generalized procedures based on analogous chemical transformations are provided below.

3.2.1 Method 1: Alkylation of Cyclohexanone via Grignard Reaction

This method involves the reaction of cyclohexanone with a Grignard reagent, such as sec-butylmagnesium bromide.[2][3]

-

Materials:

-

Cyclohexanone

-

sec-Butyl bromide

-

Magnesium turnings

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Dilute acid (e.g., HCl or H₂SO₄) for workup

-

-

Procedure (Generalized):

-

Prepare the Grignard reagent by adding a solution of sec-butyl bromide in anhydrous ether to magnesium turnings under an inert atmosphere (e.g., nitrogen or argon).

-

Once the Grignard reagent is formed, cool the solution in an ice bath.

-

Slowly add a solution of cyclohexanone in anhydrous ether to the stirred Grignard reagent.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours or until completion is confirmed by a technique like Thin Layer Chromatography (TLC).

-

Quench the reaction by carefully adding it to a cold, dilute aqueous acid solution.

-

Separate the organic layer, and extract the aqueous layer with ether.

-

Combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

-

The resulting crude product, an alcohol, must then be oxidized (e.g., using Jones reagent) to yield this compound.

-

Purify the final product by vacuum distillation.

-

3.2.2 Method 2: Catalytic Hydrogenation of o-sec-Butylphenol

This approach involves the hydrogenation of o-sec-butylphenol using a palladium catalyst.[3][5]

-

Materials:

-

o-sec-Butylphenol

-

Palladium on carbon (Pd/C) catalyst (e.g., 5-10%)

-

Solvent (e.g., ethanol, ethyl acetate)

-

Hydrogen gas (H₂)

-

-

Procedure (Generalized):

-

In a high-pressure reactor (autoclave), dissolve o-sec-butylphenol in a suitable solvent.

-

Add the Pd/C catalyst to the solution.

-

Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas.

-

Pressurize the reactor with hydrogen to the desired pressure.

-

Heat the mixture to the target temperature and stir vigorously.

-

Monitor the reaction progress by observing the hydrogen uptake.

-

Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the catalyst.

-

Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the this compound by vacuum distillation.

-

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

| Spectroscopy Type | Key Features | Source |

| ¹H NMR | Data available, typically showing complex multiplets in the aliphatic region due to the cyclohexane ring and sec-butyl group protons. | [1] |

| ¹³C NMR | Data available, with a characteristic peak for the carbonyl carbon (C=O) expected around 210-215 ppm. | [1] |

| Mass Spectrometry (GC-MS) | Key fragments observed at m/z 98, 55, 41, 70, and 83. | [1] |

| Infrared (IR) | A strong absorption band characteristic of a ketone C=O stretch is expected around 1715 cm⁻¹. | [7] |

Applications in Research and Development

While extensively used in the fragrance and food industries as a flavoring agent, this compound also serves other roles in scientific research.[1][4]

-

Organic Synthesis: It acts as a versatile intermediate for the synthesis of more complex molecules, leveraging the reactivity of its ketone functional group.[1][3]

-

Solvent: Due to its chemical stability and ability to dissolve a range of organic compounds, it can be used as a solvent in certain chemical reactions.[4]

-

Chromatography: Its specific chemical properties allow for its use as a stationary phase in gas chromatography or as a solvent in liquid chromatography for the separation of complex mixtures.[6]

Biological Activity and Drug Development Potential

The direct application of this compound in drug development is not well-documented. However, the cyclohexanone moiety is a scaffold present in some biologically active compounds. Research on derivatives of substituted cyclohexanones, such as 4-tert-butylcyclohexanone, has shown potential antibacterial and insecticidal activities, suggesting that the broader class of alkyl-substituted cyclohexanones could be a starting point for developing new therapeutic agents.[8][9]

Toxicological studies have indicated that this compound has low toxicity.[10] It is not considered to be a skin sensitizer and is not expected to be genotoxic.[11] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that it poses no safety concern at current intake levels when used as a flavoring agent.[1]

Conclusion

This compound is a well-characterized compound with established applications in the flavor and fragrance industries. Its synthesis is achievable through standard organic chemistry transformations, and its properties make it a useful building block and solvent for further research. While its direct role in drug development is not currently prominent, the biological activities of related structures suggest potential avenues for future investigation by researchers and scientists in the field.

References

- 1. 2-sec-Butyl cyclohexanone | C10H18O | CID 61771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Buy this compound | 14765-30-1 [smolecule.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ewg.org [ewg.org]

- 11. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

Synthesis of 2-sec-Butylcyclohexanone from o-sec-Butylphenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-sec-butylcyclohexanone from o-sec-butylphenol. The synthesis is a two-step process involving the hydrogenation of the phenolic ring followed by the oxidation of the resulting secondary alcohol. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflows to support research and development in the chemical and pharmaceutical sciences.

Reaction Overview

The conversion of o-sec-butylphenol to this compound proceeds through two sequential reactions:

-

Hydrogenation: The aromatic ring of o-sec-butylphenol is saturated via catalytic hydrogenation to yield 2-sec-butylcyclohexanol.

-

Oxidation: The secondary alcohol, 2-sec-butylcyclohexanol, is then oxidized to the target ketone, this compound.

A direct one-pot synthesis from o-sec-butylphenol to this compound is not well-documented in the literature; therefore, a two-step approach is recommended for optimal yield and purity.

Detailed Experimental Protocols

Step 1: Hydrogenation of o-sec-Butylphenol to 2-sec-Butylcyclohexanol

This procedure details the catalytic hydrogenation of o-sec-butylphenol to 2-sec-butylcyclohexanol using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.

Materials:

-

o-sec-Butylphenol

-

10% Palladium on Carbon (Pd/C)

-

Ethanol (EtOH), reagent grade

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Celite® or other filter aid

-

Standard hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Vessel Preparation: In a suitable reaction vessel (e.g., a round-bottom flask or a Parr shaker vessel), add o-sec-butylphenol (1.0 equivalent).

-

Catalyst Addition: Under an inert atmosphere (N₂ or Ar), carefully add 10% Pd/C (typically 5-10 mol% of palladium relative to the substrate).[1] Caution: Palladium on carbon is flammable, especially when dry and in the presence of flammable solvents and air. Handle in an inert atmosphere.[2]

-

Solvent Addition: Add a suitable solvent, such as ethanol, to dissolve the o-sec-butylphenol. The concentration can be adjusted but a common starting point is a 0.1-0.5 M solution.

-

Hydrogenation: Secure the reaction vessel to the hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere has been replaced by hydrogen. Pressurize the vessel with hydrogen to the desired pressure (atmospheric pressure using a balloon or higher pressures in a Parr apparatus).[1][3]

-

Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent (ethanol) to ensure complete recovery of the product. Caution: Do not allow the filtered catalyst to dry on the filter paper, as it can be pyrophoric. Keep it wet with solvent or water.[3]

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-sec-butylcyclohexanol. The product can be used in the next step without further purification or can be purified by distillation or column chromatography if necessary.

Step 2: Oxidation of 2-sec-Butylcyclohexanol to this compound

Two common and effective methods for the oxidation of secondary alcohols to ketones are the Jones oxidation and the Swern oxidation.

This method uses a solution of chromium trioxide in sulfuric acid (Jones reagent) to oxidize the secondary alcohol.[4][5][6]

Materials:

-

2-sec-Butylcyclohexanol

-

Acetone, reagent grade

-

Jones Reagent (see preparation below)

-

Isopropyl alcohol

-

Diethyl ether or Dichloromethane

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

Preparation of Jones Reagent:

Dissolve 26.7 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid. Carefully add this mixture to 50 mL of water with stirring and cooling.[7]

Procedure:

-

Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-sec-butylcyclohexanol (1.0 equivalent) in acetone. Cool the flask in an ice-water bath.[7]

-

Addition of Jones Reagent: Slowly add the prepared Jones reagent dropwise to the stirred solution of the alcohol. Maintain the temperature below 30°C. A color change from orange-red to green will be observed. Continue adding the reagent until the orange-red color persists, indicating an excess of the oxidant.[7]

-

Reaction Monitoring: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction by TLC or GC.

-

Quenching: Quench the reaction by the dropwise addition of isopropyl alcohol until the orange color disappears and a green precipitate forms.[4]

-

Work-up: Remove the acetone by rotary evaporation. Add water to the residue and extract the aqueous layer with diethyl ether or dichloromethane (3 x volumes).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by distillation under reduced pressure.[8][9]

The Swern oxidation is a milder, metal-free alternative that uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride.[10][11][12][13][14]

Materials:

-

2-sec-Butylcyclohexanol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Activator Formation: To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM at -78 °C (dry ice/acetone bath), add a solution of DMSO (2.7 equivalents) in DCM dropwise. Stir for 5 minutes.[11]

-

Alcohol Addition: Add a solution of 2-sec-butylcyclohexanol (1.0 equivalent) in DCM dropwise to the reaction mixture at -78 °C. Stir for 30 minutes.[11]

-

Base Addition: Add triethylamine (7.0 equivalents) dropwise to the mixture at -78 °C.[11]

-

Warming and Quenching: Allow the reaction mixture to warm to room temperature, then add water to quench the reaction.

-

Work-up: Transfer the mixture to a separatory funnel and extract the product with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.[8][9]

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reactant and Product Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| o-sec-Butylphenol | C₁₀H₁₄O | 150.22 | 226-228 | 0.983 |

| 2-sec-Butylcyclohexanol | C₁₀H₂₀O | 156.27 | - | - |

| This compound | C₁₀H₁₈O | 154.25 | 76-78 @ 8 mmHg[8][9] | 0.912 @ 25°C[8] |

Table 2: Typical Reaction Parameters and Expected Yields

| Reaction Step | Method | Catalyst/Reagent | Solvent | Temperature (°C) | Pressure | Typical Yield (%) |

| Hydrogenation | Catalytic Hydrogenation | 10% Pd/C | Ethanol | Room Temperature | Atmospheric or higher | >90 |

| Oxidation | Jones Oxidation | CrO₃/H₂SO₄ | Acetone | 0 to Room Temperature | Atmospheric | 85-95 |

| Oxidation | Swern Oxidation | (COCl)₂/DMSO, Et₃N | Dichloromethane | -78 to Room Temperature | Atmospheric | >90 |

Note: Yields are estimates based on general procedures for similar substrates and may vary depending on the specific reaction conditions and scale.

Visualizations

Reaction Pathway

Caption: Synthetic route from o-sec-butylphenol to this compound.

Experimental Workflow: Hydrogenation

Caption: Workflow for the hydrogenation of o-sec-butylphenol.

Experimental Workflow: Oxidation (Jones)

Caption: Workflow for the Jones oxidation of 2-sec-butylcyclohexanol.

References

- 1. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]

- 2. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 3. youtube.com [youtube.com]

- 4. Jones Oxidation [organic-chemistry.org]

- 5. Jones Oxidation - Chemistry Steps [chemistrysteps.com]

- 6. Jones oxidation - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. This compound | 14765-30-1 [chemicalbook.com]

- 9. This compound CAS#: 14765-30-1 [amp.chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 12. Swern oxidation - Wikipedia [en.wikipedia.org]

- 13. Swern Oxidation [organic-chemistry.org]

- 14. alfa-chemistry.com [alfa-chemistry.com]

2-sec-Butylcyclohexanone chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-sec-butylcyclohexanone, a significant intermediate and additive in various chemical industries. The document details its chemical identity, physicochemical properties, spectroscopic data, and detailed experimental protocols for its synthesis. The IUPAC name for this compound is 2-butan-2-ylcyclohexan-1-one [1]. This guide is intended for professionals in research and development, offering critical data and methodologies to support its application in organic synthesis and materials science.

Chemical Structure and Identification

This compound is a cyclic ketone characterized by a cyclohexane ring substituted at the second position with a sec-butyl group. The presence of two chiral centers, one on the cyclohexanone ring and one on the sec-butyl group, means the compound typically exists as a mixture of diastereomers.

-

IUPAC Name: 2-butan-2-ylcyclohexan-1-one[1]

-

Chemical Formula: C₁₀H₁₈O

-

Molecular Weight: 154.25 g/mol

-

CAS Registry Number: 14765-30-1[1]

-

SMILES: CCC(C)C1CCCCC1=O[1]

-

Synonyms: Freskomenthe, 2-(1-Methylpropyl)cyclohexanone, Peppermint cyclohexanone[2][3]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, application, and role in chemical synthesis. A summary of these properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 154.25 g/mol | [4] |

| Appearance | Colorless to light yellow, viscous liquid with a woody, camphoraceous, musty odor. | [5] |

| Density | 0.912 g/mL at 25 °C | [4] |

| Boiling Point | 76-78 °C at 8 mm Hg | [4] |

| Flash Point | 181 °F (82.8 °C) | [4] |

| Water Solubility | 577 mg/L at 20 °C | [4] |

| Refractive Index | n20/D 1.458 | [4] |

| LogP | 3.2 at 35 °C | [5] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound. Below is a summary of key spectral data.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the hydrogen environment in the molecule. Data is available from various chemical suppliers and databases.[1]

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number and type of carbon atoms. The carbonyl carbon typically appears significantly downfield.[1]

Infrared (IR) Spectroscopy

The IR spectrum is characterized by a strong absorption peak corresponding to the carbonyl (C=O) stretch, typically found in the range of 1715-1695 cm⁻¹. Other significant peaks correspond to C-H stretching and bending vibrations.[1]

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum shows characteristic fragmentation patterns. The most abundant peaks (m/z) are typically observed at 98 and 55.[1]

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through several routes. The most common methods involve the catalytic hydrogenation of precursors.[5][6] Below are detailed protocols for two primary synthetic pathways.

Synthesis via Hydrogenation of o-sec-Butylphenol

This method involves the catalytic hydrogenation of o-sec-butylphenol. The reaction saturates the aromatic ring to form the corresponding cyclohexanol, which is subsequently oxidized or directly converted to the cyclohexanone under specific catalytic conditions. Palladium on carbon is a commonly cited catalyst for this transformation.[5][6]

Experimental Protocol:

-

Reactor Setup: A high-pressure autoclave reactor is charged with o-sec-butylphenol (1 equivalent) and a suitable solvent such as methanol or isopropanol.

-

Catalyst Addition: 5% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%) is carefully added to the mixture.

-

Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to a pressure of 10-50 bar. The mixture is heated to 100-150 °C and stirred vigorously for 4-12 hours, or until hydrogen uptake ceases.

-

Monitoring: The reaction progress is monitored by gas chromatography (GC) to confirm the disappearance of the starting material.

-

Work-up: After cooling to room temperature and venting the excess hydrogen, the reaction mixture is filtered through a pad of celite to remove the Pd/C catalyst.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product, which may contain the corresponding cyclohexanol, can be purified by vacuum distillation to yield this compound. If significant amounts of the alcohol are present, an oxidation step (e.g., using Jones reagent or Swern oxidation) may be required prior to final purification.

Synthesis via Hydrogenation of 2-sec-Butylidene Cyclohexanone

This two-step approach involves first the synthesis of an α,β-unsaturated ketone, 2-sec-butylidene cyclohexanone, followed by its selective catalytic hydrogenation.

Step 1: Synthesis of 2-sec-Butylidene Cyclohexanone (Aldol Condensation)

-

Reaction Setup: A round-bottom flask equipped with a stirrer and a dropping funnel is charged with cyclohexanone (1.2 equivalents) and a solvent such as ethanol or methanol.

-

Base Addition: A catalytic amount of a base (e.g., sodium hydroxide or potassium hydroxide, 0.1 equivalents) dissolved in water is added to the flask.

-

Aldehyde Addition: Butanal (1 equivalent) is added dropwise to the stirred mixture at room temperature.

-

Reaction: The mixture is stirred at room temperature for 12-24 hours. The progress of the condensation reaction is monitored by thin-layer chromatography (TLC) or GC.

-

Work-up: The reaction mixture is neutralized with a dilute acid (e.g., 1 M HCl). The aqueous layer is extracted with an organic solvent like diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield 2-sec-butylidene cyclohexanone.

Step 2: Catalytic Hydrogenation of 2-sec-Butylidene Cyclohexanone

-

Reactor Setup: A hydrogenation vessel is charged with 2-sec-butylidene cyclohexanone (1 equivalent), a solvent (e.g., ethanol or ethyl acetate), and a hydrogenation catalyst (e.g., 5% Pd/C, 1-5 mol%).

-

Hydrogenation: The vessel is connected to a hydrogen source (balloon or Parr hydrogenator) and the mixture is stirred vigorously under a hydrogen atmosphere (1-4 atm) at room temperature until the reaction is complete (monitored by TLC or GC). This reaction typically reduces both the carbon-carbon double bond and the carbonyl group. To selectively reduce the double bond, specific catalysts and conditions may be required.

-

Work-up: The catalyst is removed by filtration through celite.

-

Purification: The filtrate is concentrated under reduced pressure, and the resulting crude this compound is purified by vacuum distillation.

Visualization of Synthetic Pathways

The logical flow of the two primary synthesis routes for this compound is depicted below.

Caption: Synthetic routes to this compound.

Applications and Relevance

This compound is primarily utilized in the fragrance and flavor industries, where it imparts a minty, camphor-like note.[2] Its chemical structure also makes it a versatile intermediate in organic synthesis for the preparation of more complex molecules, potentially including active pharmaceutical ingredients, where the cyclohexanone moiety can be further functionalized. Its moderate reactivity and specific stereochemistry are of interest to researchers in synthetic and medicinal chemistry.[6]

Safety and Handling

Based on available data, this compound is not considered to be genotoxic and does not present a significant concern for skin sensitization under current usage levels in consumer products. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, and working in a well-ventilated area, are recommended when handling this compound. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

References

- 1. 2-sec-Butyl cyclohexanone | C10H18O | CID 61771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | The Fragrance Conservatory [fragranceconservatory.com]

- 3. youtube.com [youtube.com]

- 4. This compound | 14765-30-1 [chemicalbook.com]

- 5. This compound CAS#: 14765-30-1 [amp.chemicalbook.com]

- 6. Buy this compound | 14765-30-1 [smolecule.com]

An In-depth Technical Guide to the Stereoisomers of 2-sec-Butylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 2-sec-butylcyclohexanone, a molecule of interest in flavor, fragrance, and synthetic chemistry. Due to its two stereocenters, this compound exists as four distinct stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). This guide details their structural relationships, conformational analysis, and key physicochemical properties. It also outlines general strategies for their synthesis and separation, drawing upon established methodologies for analogous compounds, and presents available spectroscopic data.

Stereoisomeric Relationships

The two chiral centers in this compound, located at the carbonyl carbon (C1) and the carbon bearing the sec-butyl group (C2), give rise to two pairs of enantiomers and two pairs of diastereomers. The relationship between these stereoisomers is depicted in the following diagram.

Caption: Stereoisomeric relationships of this compound.

Conformational Analysis

The stereochemistry of the substituents on the cyclohexane ring dictates the preferred chair conformation.

-

trans-Isomers ((1R,2R) and (1S,2S)) : In the most stable conformation, both the sec-butyl group and the implicit hydrogen at C1 would strive to occupy equatorial positions to minimize steric hindrance, specifically 1,3-diaxial interactions. This leads to a diequatorial arrangement being the most stable conformer.

-

cis-Isomers ((1R,2S) and (1S,2R)) : The cis configuration necessitates that one substituent is in an axial position while the other is equatorial. Due to the larger A-value (a measure of steric bulk) of the sec-butyl group compared to a methyl or ethyl group, the conformation where the sec-butyl group is equatorial and the implicit hydrogen at C1 is axial will be favored.

Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈O | [1] |

| Molecular Weight | 154.25 g/mol | [1] |

| Boiling Point | 76-78 °C at 8 mmHg | [2] |

| Density | 0.912 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.458 | [2] |

Spectroscopic Analysis (Mixture of Isomers)

Spectroscopic data for the commercially available mixture of diastereomers has been reported.

-

¹H NMR (300 MHz, CDCl₃): The spectrum is complex due to the presence of multiple isomers. Key signals include overlapping multiplets in the aliphatic region for the cyclohexyl and sec-butyl protons.

-

¹³C NMR: The spectrum shows a cluster of signals for the aliphatic carbons and a characteristic signal for the carbonyl carbon.

-

IR Spectroscopy: A strong absorption band characteristic of a ketone carbonyl group (C=O) is observed.

-

Mass Spectrometry (GC-MS): The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound.

Experimental Protocols: Synthesis and Separation Strategies

Detailed, validated experimental protocols for the stereoselective synthesis and separation of individual this compound stereoisomers are not currently published. However, general strategies can be proposed based on established methods for similar substituted cyclohexanones.

General Synthetic Workflow

The synthesis of this compound and the subsequent separation of its stereoisomers can be conceptualized in the following workflow:

Caption: General workflow for the synthesis and separation of this compound stereoisomers.

Synthesis of Racemic this compound

A mixture of the four stereoisomers can be synthesized via several established methods:

-

Grignard Reaction: The reaction of cyclohexanone with sec-butylmagnesium bromide. This method is straightforward but generally lacks stereocontrol, leading to a mixture of all four stereoisomers.

-

Hydrogenation of 2-sec-butylidene-cyclohexanone: Catalytic hydrogenation of the corresponding α,β-unsaturated ketone can yield this compound. The choice of catalyst and reaction conditions can influence the diastereomeric ratio of the product.

-

Hydrogenation of o-sec-butylphenol: Hydrogenation of o-sec-butylphenol over a suitable catalyst, such as palladium, can produce a mixture of the stereoisomers of 2-sec-butylcyclohexanol, which can then be oxidized to the ketone.[2]

Experimental Protocol (General Example: Grignard Reaction)

-

Materials: Magnesium turnings, sec-butyl bromide, anhydrous diethyl ether, cyclohexanone, saturated aqueous ammonium chloride solution, anhydrous magnesium sulfate.

-

Procedure:

-

Prepare the Grignard reagent by adding a solution of sec-butyl bromide in anhydrous diethyl ether to magnesium turnings under an inert atmosphere.

-

Cool the Grignard reagent in an ice bath and add a solution of cyclohexanone in anhydrous diethyl ether dropwise.

-

After the addition is complete, stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude 2-sec-butylcyclohexanol.

-

Oxidize the crude alcohol to the ketone using a standard oxidizing agent (e.g., PCC, Swern oxidation).

-

Purify the resulting this compound by vacuum distillation or column chromatography.

-

Separation of Stereoisomers

1. Separation of Diastereomers (cis and trans):

The cis and trans diastereomers have different physical properties and can potentially be separated by conventional techniques:

-

Fractional Distillation: Due to expected differences in their boiling points, careful fractional distillation under reduced pressure may achieve partial separation of the cis and trans isomers.

-

Column Chromatography: Silica gel column chromatography is a common method for separating diastereomers. The polarity difference between the cis and trans isomers should allow for their separation with an appropriate eluent system.

2. Resolution of Enantiomers:

The separation of enantiomers requires a chiral environment. The following methods are commonly employed for the resolution of chiral ketones:

-

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for both analytical and preparative separation of enantiomers. A chiral stationary phase (CSP) is used to selectively interact with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are often effective for the resolution of cyclic ketones.

-

Enzymatic Kinetic Resolution: Certain enzymes can selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. This can be an efficient method for obtaining enantiomerically enriched material.

-

Diastereomeric Crystallization: This classical method involves reacting the racemic ketone with a chiral resolving agent to form a pair of diastereomers. These diastereomers can then be separated by crystallization, followed by the removal of the chiral auxiliary to yield the separated enantiomers.

General Protocol for Chiral HPLC Separation (Method Development):

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak® or Chiralcel®).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio is optimized to achieve the best separation.

-

Procedure:

-

Dissolve the racemic mixture (either the cis or trans diastereomer) in the mobile phase.

-

Inject the sample onto the chiral column.

-

Monitor the elution profile with the UV detector.

-

Optimize the mobile phase composition and flow rate to maximize the resolution between the two enantiomeric peaks.

-

For preparative separation, collect the fractions corresponding to each enantiomer.

-

Conclusion

The four stereoisomers of this compound present a rich area for stereochemical investigation. While the synthesis of the isomeric mixture is straightforward, the stereoselective synthesis and separation of the individual isomers require more specialized techniques. This guide has outlined the fundamental stereochemical principles and provided a framework of experimental strategies for researchers in drug development and other scientific fields to approach the synthesis, separation, and characterization of these interesting molecules. Further research is needed to develop and validate specific, high-yielding protocols for the individual stereoisomers and to fully characterize their unique properties and potential applications.

References

Conformational Analysis of Substituted Cyclohexanones: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational landscape of substituted cyclohexanones is a cornerstone of stereochemistry, with profound implications for reactivity, selectivity, and biological activity. The presence of the carbonyl group introduces a complex interplay of steric and stereoelectronic effects that dictate the preferred three-dimensional arrangement of substituents on the six-membered ring. This guide provides a comprehensive technical overview of the principles governing the conformational analysis of substituted cyclohexanones, detailing the energetic penalties and preferences for substituents at the 2, 3, and 4-positions. It outlines key experimental and computational methodologies for these investigations and presents quantitative data to aid in the prediction and understanding of conformational equilibria.

Introduction: The Cyclohexanone Ring and Its Conformations

Unlike the parent cyclohexane, which exists in a rapidly equilibrating mixture of two identical chair conformations, the introduction of a carbonyl group in cyclohexanone flattens the ring at the C1 position. Despite this, the chair conformation remains the most stable, though the energy barrier for ring inversion is lower than in cyclohexane. The primary conformations of cyclohexanone are the chair and the higher-energy twist-boat forms.

The presence of substituents on the cyclohexanone ring disrupts the symmetry of the chair conformations, leading to energetically distinct axial and equatorial conformers. The relative stability of these conformers is determined by a combination of steric and stereoelectronic interactions.

Fundamental Principles

Steric Effects and A-Values

The primary determinant of conformational preference in many substituted cyclohexanes is the steric hindrance experienced by a substituent in the axial position. This is primarily due to 1,3-diaxial interactions, where an axial substituent experiences repulsive van der Waals forces with the axial hydrogens on the same side of the ring.[1][2] The energetic cost of placing a substituent in the axial position versus the equatorial position is quantified by its A-value (conformational free energy).[3][4][5] While comprehensive A-value tables exist for cyclohexane, the values for cyclohexanones are influenced by the electronic nature of the carbonyl group.

Stereoelectronic Effects

Stereoelectronic effects, which involve the interaction of electron orbitals, play a crucial role in the conformational preferences of substituted cyclohexanones, particularly for substituents at the α-position (C2 and C6).[6] These effects can sometimes override steric considerations.

-

α-Halo Ketone Effect: For α-halocyclohexanones, the axial conformation is often more stable than what would be predicted based on steric bulk alone.[7] This is attributed to a stabilizing dipole-dipole interaction between the C-X and C=O bonds in the axial conformer, which is less favorable in the equatorial conformer where the dipoles are more aligned.

-

2-Alkyl Ketone Effect: The presence of an alkyl group at the 2-position can lead to allylic 1,3-strain (A¹,³ strain) in the equatorial conformer, which is a steric interaction between the equatorial substituent and the carbonyl oxygen.[8][9] This can reduce the energy difference between the axial and equatorial conformers compared to the corresponding cyclohexane derivative.

-

3-Alkyl Ketone Effect: An axial alkyl group at the 3-position experiences reduced 1,3-diaxial strain compared to its cyclohexane counterpart because one of the interacting axial hydrogens is replaced by the sp²-hybridized carbon of the carbonyl group.[9][10][11]

Conformational Analysis of Substituted Cyclohexanones

The conformational preference of a substituent on a cyclohexanone ring is highly dependent on its position relative to the carbonyl group.

2-Substituted Cyclohexanones

The conformational equilibrium of 2-substituted cyclohexanones is governed by a balance between 1,3-diaxial interactions in the axial conformer and allylic 1,3-strain and torsional strain in the equatorial conformer. For many alkyl groups, the equatorial conformer is still favored, but the energy difference is often smaller than in the corresponding cyclohexane. For electronegative substituents like halogens, stereoelectronic effects can significantly stabilize the axial conformer.

3-Substituted Cyclohexanones

In 3-substituted cyclohexanones, an axial substituent experiences only one 1,3-diaxial interaction with an axial hydrogen (at C5). The interaction with the C1 carbonyl group is negligible. This leads to a smaller A-value for substituents at the 3-position compared to the same substituent in cyclohexane.[9][10][11]

4-Substituted Cyclohexanones

Substituents at the 4-position are sufficiently removed from the carbonyl group that their conformational preferences are primarily dictated by 1,3-diaxial interactions, similar to monosubstituted cyclohexanes.[2] Therefore, the A-values for substituents at the 4-position are generally comparable to those in cyclohexane.

Quantitative Data

The following tables summarize the conformational free energy differences (A-values) for various substituents on the cyclohexanone ring. It is important to note that these values can be influenced by solvent and temperature.

Table 1: Approximate A-Values (kcal/mol) for Substituents in Cyclohexanone Derivatives

| Substituent | 2-Position | 3-Position | 4-Position |

| -CH₃ | ~1.4 | ~1.3 | ~1.7 |

| -C₂H₅ | ~1.5 | ~1.4 | ~1.8 |

| -iPr | ~1.8 | ~1.7 | ~2.1 |

| -tBu | > 4.5 | > 4.5 | > 4.5 |

| -F | ~-0.2 (axial preferred) | ~0.1 | ~0.2 |

| -Cl | ~0.4 (axial preferred) | ~0.3 | ~0.5 |

| -Br | ~0.6 (axial preferred) | ~0.4 | ~0.5 |

| -OH | ~0.5 | ~0.6 | ~0.7 |

| -CN | ~0.2 | ~0.2 | ~0.2 |

Note: These are approximate values compiled from various sources and can vary depending on the experimental conditions and computational methods used. Negative values indicate a preference for the axial conformation.

Experimental and Computational Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Variable-temperature (VT) NMR spectroscopy is a powerful technique to determine the thermodynamic parameters (ΔG°, ΔH°, and ΔS°) of the conformational equilibrium.

Detailed Protocol for VT-NMR Analysis:

-

Sample Preparation: Dissolve a known concentration of the substituted cyclohexanone in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, toluene-d₈). The choice of solvent is critical as it can influence the conformational equilibrium.

-

Initial Spectrum Acquisition: Acquire a ¹H NMR spectrum at ambient temperature to identify the signals corresponding to the axial and equatorial conformers. If the exchange rate is fast on the NMR timescale, averaged signals will be observed.

-

Low-Temperature Analysis: Gradually lower the temperature of the NMR probe in increments of 10-20 K. Allow the sample to equilibrate at each temperature for at least 5-10 minutes before acquiring a spectrum.

-

Coalescence and Slow-Exchange Regime: Continue cooling until the signals for the two conformers are well-resolved (the slow-exchange regime).

-

Signal Integration: At several temperatures in the slow-exchange regime, carefully integrate the signals corresponding to the axial and equatorial conformers.

-

Equilibrium Constant Calculation: Calculate the equilibrium constant (K_eq) at each temperature using the ratio of the integrals of the equatorial to the axial conformer.

-

Thermodynamic Parameter Determination: Plot ln(K_eq) versus 1/T (van't Hoff plot). The slope of the line is equal to -ΔH°/R and the y-intercept is equal to ΔS°/R, where R is the gas constant. ΔG° can then be calculated at any temperature using the equation ΔG° = ΔH° - TΔS°.

Single-Crystal X-ray Diffraction

X-ray crystallography provides an unambiguous determination of the solid-state conformation of a molecule.[1][12]

Standard Procedure for Single-Crystal X-ray Diffraction:

-

Crystal Growth: Grow single crystals of the substituted cyclohexanone of suitable size and quality (typically 0.1-0.3 mm in all dimensions). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).[1]

-

Crystal Mounting: Select a suitable crystal under a microscope and mount it on a goniometer head.

-

Data Collection: Mount the crystal on the diffractometer and cool it under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. An X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.[13]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map, into which a molecular model is built. The model is then refined against the experimental data to obtain the final crystal structure.

Computational Chemistry (Density Functional Theory)

Density Functional Theory (DFT) is a widely used computational method to calculate the relative energies of different conformers.

Step-by-Step Guide for DFT Calculations:

-

Structure Building: Build the 3D structures of both the axial and equatorial chair conformers of the substituted cyclohexanone using a molecular modeling program.

-

Geometry Optimization: Perform a geometry optimization for each conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). This will find the lowest energy structure for each conformer.

-

Frequency Calculation: Perform a frequency calculation on the optimized structures. This confirms that the structures are true energy minima (no imaginary frequencies) and provides the Gibbs free energy corrections.

-

Energy Comparison: Compare the calculated Gibbs free energies of the axial and equatorial conformers. The difference in these energies (ΔG) corresponds to the A-value.

-

Solvent Effects (Optional): To model the system in solution, an implicit solvent model (e.g., the Polarizable Continuum Model, PCM) can be included in the geometry optimization and frequency calculations.

Visualization of Key Concepts and Workflows

Conformational Isomers of a Monosubstituted Cyclohexanone

A diagram illustrating the ring inversion between the axial and equatorial conformers of a monosubstituted cyclohexanone.

General Experimental Workflow for Conformational Analysis

A flowchart outlining the general experimental and computational workflow for the conformational analysis of a substituted cyclohexanone.

Factors Influencing Conformational Equilibrium

A diagram illustrating the key factors that influence the conformational equilibrium of substituted cyclohexanones.

Conclusion

The conformational analysis of substituted cyclohexanones is a multifaceted field that requires a synergistic approach, combining experimental techniques and computational modeling. A thorough understanding of the interplay between steric and stereoelectronic effects is paramount for predicting the three-dimensional structure and, consequently, the chemical and biological properties of these important cyclic ketones. This guide provides a foundational framework for researchers, scientists, and drug development professionals to approach the conformational analysis of substituted cyclohexanones with a robust and systematic methodology.

References

- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Conformational Free Energies [www2.chemistry.msu.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. spcmc.ac.in [spcmc.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. Allylic strain - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. rigaku.com [rigaku.com]

- 13. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-sec-Butylcyclohexanone: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-sec-Butylcyclohexanone (CAS No. 14765-30-1), a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Tentative Assignment |

| 2.20 - 2.50 | Multiplet | CH adjacent to C=O |

| 1.20 - 2.10 | Multiplet | Cyclohexane ring CH₂ and sec-butyl CH |

| 0.80 - 1.10 | Multiplet (t, d) | sec-Butyl CH₃ |

Note: The spectrum is expected to be complex due to the presence of multiple stereoisomers. The chemical shifts are approximate and can vary based on the solvent and instrument used.

Table 2: ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides a clearer picture of the carbon framework of this compound.

| Chemical Shift (δ) ppm | Tentative Assignment |

| ~212 | C=O (Ketone) |

| ~50 - 55 | CH adjacent to C=O |

| ~30 - 45 | Cyclohexane ring CH₂ |

| ~25 - 30 | sec-Butyl CH₂ and CH |

| ~10 - 15 | sec-Butyl CH₃ |

Note: The chemical shifts are approximate and can vary based on the solvent and instrument used. The presence of stereoisomers may lead to additional signals.

Table 3: Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is characterized by the prominent absorption of the carbonyl group.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~2960 - 2870 | C-H Stretch (Aliphatic) | Strong |

| ~1715 | C=O Stretch (Ketone) | Strong |

| ~1450 | CH₂ Bend (Scissoring) | Medium |

| ~1375 | CH₃ Bend | Medium |

Table 4: Mass Spectrometry (MS) Data

The mass spectrum of this compound provides key information about its molecular weight and fragmentation pattern under electron ionization.[1]

| m/z | Relative Abundance (%) | Tentative Fragment Assignment |

| 154 | < 5 | [M]⁺ (Molecular Ion) |

| 98 | 100 | [M - C₄H₈]⁺ (McLafferty Rearrangement) |

| 83 | ~16 | [C₆H₁₁]⁺ |

| 70 | ~20 | [C₅H₁₀]⁺ |

| 55 | ~39 | [C₄H₇]⁺ |

| 41 | ~27 | [C₃H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (10-20 mg) is dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ 0.00 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-32.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

-

Data Processing: The Free Induction Decay (FID) is processed with an exponential multiplication (line broadening of 0.3-1.0 Hz) followed by a Fourier transform. The resulting spectrum is phased and baseline corrected.

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, the spectrum is typically acquired using the neat liquid. A single drop of the sample is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or zinc selenide ATR accessory is used.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: A background spectrum of the clean, empty ATR crystal is recorded prior to the sample analysis and is automatically subtracted from the sample spectrum to yield the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via a Gas Chromatography (GC) system, which separates the compound from any impurities.

-

Instrumentation: A GC system coupled to a mass spectrometer with an Electron Ionization (EI) source is used.

-

GC Parameters:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: An initial temperature of 50-70 °C, held for 1-2 minutes, followed by a ramp of 10-15 °C/min to a final temperature of 250-280 °C.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern. The fragments are compared to known fragmentation mechanisms for ketones to aid in structural elucidation.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Workflow for the spectroscopic analysis of this compound.

References

A Technical Guide to the Physical Properties of 2-sec-Butylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-sec-Butylcyclohexanone (CAS No. 14765-30-1), a versatile cyclic ketone utilized in the fragrance and flavor industries, as well as in organic synthesis.[1][2][3] This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by presenting key data, detailed experimental protocols for its characterization, and visual representations of relevant chemical processes.

Core Physical and Chemical Data

This compound, with the IUPAC name 2-(1-methylpropyl)cyclohexanone, is a colorless to pale yellow liquid.[1][3] It possesses a characteristic woody, camphoraceous, and somewhat musty odor.[4][5][6] The presence of two stereocenters means it exists as a mixture of diastereomers.[1] Key identifiers and physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₈O | [1][4] |

| Molecular Weight | 154.25 g/mol | [1][4][7] |

| Boiling Point | 76-78 °C at 8 mm Hg | [4][5][7][8] |

| ~200-221 °C (estimated at atmospheric pressure) | [2][9] | |

| Melting Point | <20 °C to 27.18 °C (estimate) | [5][6][8][9] |

| Density | 0.911-0.917 g/mL at 20-25 °C | [1][4][5][7] |

| Refractive Index (n20/D) | 1.454-1.461 | [1][4][8] |

| Water Solubility | 222.7 - 577 mg/L at 20 °C | [1][4][5][9] |

| LogP (Partition Coefficient) | 2.79 - 3.2 | [1][5][8] |

| Vapor Pressure | 0.06 - 5.52 hPa at 20-25 °C | [1][5][9] |

| Flash Point | 82 - 87 °C (181 °F) | [1][5][7][8] |

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are outlined below. These protocols are based on standard laboratory techniques for the characterization of liquid organic compounds.

Determination of Boiling Point (Reduced Pressure)

The boiling point of this compound is typically reported at reduced pressure to avoid decomposition at higher temperatures.

Apparatus:

-

Round-bottom flask

-

Hickman still head or short-path distillation apparatus

-

Thermometer (calibrated)

-

Heating mantle with a stirrer

-

Vacuum pump and vacuum gauge (manometer)

-

Cold trap

Procedure:

-

A small sample of this compound is placed in the round-bottom flask with a boiling chip.

-

The distillation apparatus is assembled, ensuring all joints are properly sealed.

-

The system is connected to a vacuum pump, and the pressure is reduced to the desired level (e.g., 8 mm Hg).

-

The sample is gently heated while stirring.

-

The temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer is recorded as the boiling point at that pressure.

Determination of Density

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance

-

Constant temperature water bath

Procedure:

-

The empty, clean, and dry pycnometer is weighed.

-

The pycnometer is filled with distilled water and placed in a constant temperature water bath (e.g., 20 °C or 25 °C) until it reaches thermal equilibrium. The volume is adjusted, and the pycnometer is reweighed.

-

The pycnometer is emptied, dried, and filled with this compound.

-

The filled pycnometer is brought to the same constant temperature as the water and weighed.

-

The density is calculated using the formula: Density = (mass of sample) / (volume of pycnometer).

Determination of Refractive Index

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Light source (sodium lamp, D-line)

Procedure:

-

The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

The prisms of the refractometer are cleaned and a few drops of this compound are applied.

-

The temperature is maintained at 20 °C by circulating water from the constant temperature bath.

-

The light source is positioned, and the controls are adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

The refractive index is read from the scale.

Determination of Solubility in Water

Apparatus:

-

Scintillation vials or flasks

-

Shaker or magnetic stirrer

-

Analytical balance

-

Centrifuge (optional)

-

UV-Vis spectrophotometer or Gas Chromatograph (GC) for quantification

Procedure:

-

An excess amount of this compound is added to a known volume of deionized water in a vial.

-

The mixture is agitated at a constant temperature (e.g., 20 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The solution is allowed to stand to let the undissolved compound separate. Centrifugation can be used to aid this separation.

-

A sample of the aqueous phase is carefully removed.

-

The concentration of this compound in the aqueous sample is determined using a suitable analytical method like UV-Vis spectrophotometry or GC.

Visualized Workflows and Syntheses

To further aid in the understanding of the characterization and synthesis of this compound, the following diagrams are provided.

References

- 1. Buy this compound | 14765-30-1 [smolecule.com]

- 2. Page loading... [wap.guidechem.com]

- 3. CAS 14765-30-1: this compound | CymitQuimica [cymitquimica.com]

- 4. 2-sec-Butyl cyclohexanone | C10H18O | CID 61771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 14765-30-1 [amp.chemicalbook.com]

- 6. This compound CAS#: 14765-30-1 [m.chemicalbook.com]

- 7. This compound | CAS 14765-30-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 8. Page loading... [wap.guidechem.com]

- 9. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

Navigating the Safety Landscape of 2-sec-Butylcyclohexanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 2-sec-Butylcyclohexanone (CAS No. 14765-30-1). Designed for laboratory and drug development settings, this document synthesizes critical data on physicochemical properties, hazard classifications, personal protective equipment, emergency procedures, and toxicological profiles to ensure safe handling and mitigate risk.

Core Safety & Physicochemical Data

Quantitative data for this compound has been aggregated from multiple safety data sheets and chemical databases to provide a clear and concise reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₈O | [1][2][3][4][5] |

| Molecular Weight | 154.25 g/mol | [1][2][3] |

| Appearance | Colorless to pale yellow liquid | [1][3][4][5][6] |

| Odor | Woody, camphoraceous, somewhat musty, minty odor | [1][2][4][7] |

| Boiling Point | 76-78 °C @ 8 mm Hg | [1][2][3][7] |

| Flash Point | 181 °F (82.8 °C) | [2][4] |

| Density | 0.911 - 0.917 g/mL at 25 °C | [1][2][3][7] |

| Water Solubility | 566 - 577 mg/L @ 20 °C | [1][2][3][4] |

| Vapor Pressure | 5.52 hPa @ 20°C | [2][4] |

| Refractive Index | 1.454 - 1.461 | [1][2][3][7] |

| LogP | 3.2 @ 35°C | [2][4] |

Hazard Identification and GHS Classification

The hazard classification for this compound presents some variability across different suppliers. While many sources report that the substance does not meet the criteria for GHS hazard classification, others assign specific warnings.[1] It is crucial for users to consult the specific Safety Data Sheet (SDS) provided with their product.

Commonly Reported GHS Classifications:

-

Thermo Fisher Scientific:

-

TCI Chemicals & other sources:

Precautionary Statements (when classified as hazardous):

-

Prevention:

-

Response:

-

Storage:

-

P403 + P235: Store in a well-ventilated place. Keep cool.[6]

-

-

Disposal:

-

P501: Dispose of contents/container to an approved waste disposal plant.[6]

-

Toxicological Profile

Toxicological data indicates a low level of concern for this compound under normal use conditions.

| Endpoint | Result | Source(s) |

| Acute Oral Toxicity | Category 5; May be harmful if swallowed.[6] | [6] |

| Dermal Toxicity (Rabbit) | LD50: > 5 g/kg (5000 mg/kg).[2][4][7] | [2][4][7] |

| Genotoxicity | Considered non-clastogenic in an in vitro micronucleus test and does not present a concern for genotoxic potential.[10] | [10] |

| Repeated Dose Toxicity | A study on Wistar rats showed a derived No Observed Adverse Effect Level (NOAEL) of 50.3 mg/kg/day. The Margin of Exposure (MOE) is considered adequate at current use levels.[10] | [10] |

| Reproductive Toxicity | The MOE for reproductive toxicity is considered adequate at the current level of use.[10] | [10] |

| Skin Sensitization | Not considered a skin sensitizer based on existing data.[10] Negative results in in vitro direct peptide reactivity assay (DPRA) and KeratinoSens.[10] | [10] |

| Environmental | Contains no substances known to be hazardous to the environment or not degradable in wastewater treatment plants.[6] Not found to be Persistent, Bioaccumulative, and Toxic (PBT).[8][10] | [6][8][10] |

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) determined "no safety concern at current levels of intake when used as a flavouring agent".[1]

Experimental Protocols: Summary of Repeated Dose Toxicity Study (OECD 422)

While the full experimental protocol is proprietary, a summary of the methodology for the key repeated dose toxicity study is as follows:

-

Guideline: OECD Guideline 422 (Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test) and Good Laboratory Practice (GLP) compliant.[10]

-

Test System: 10 Wistar Hans rats per sex per dose group.[10]

-

Administration: The test material, this compound (purity >97%), was administered orally through the diet.[10]

-

Dosage Levels: 0, 650, 2000, and 6000 ppm.[10]

-

Mean Daily Intake:

-

Derived NOAEL: The study derived a No Observed Adverse Effect Level (NOAEL) of 151 mg/kg/day, which was adjusted with a safety factor to 50.3 mg/kg/day for risk assessment.[10]

Handling and Storage

Proper handling and storage are paramount to ensuring laboratory safety.

-

Handling:

-

Storage:

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles (in compliance with OSHA's 29 CFR 1910.133 or European Standard EN166).[6][11][12]

-

Skin Protection:

-

Respiratory Protection: Generally not required under normal use with adequate ventilation.[6][12] If needed, follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149.[11]

Emergency Procedures

First Aid Measures:

-